(2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid

cross-coupling aryl iodide oxidative addition

(2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid is a synthetic cinnamic acid derivative bearing a 5-iodo substituent and a 2-butoxy side chain on the phenyl ring. Its molecular formula is C₁₃H₁₅IO₃ with a molecular weight of 346.16 g mol⁻¹.

Molecular Formula C13H15IO3
Molecular Weight 346.164
CAS No. 937599-52-5
Cat. No. B2744047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid
CAS937599-52-5
Molecular FormulaC13H15IO3
Molecular Weight346.164
Structural Identifiers
SMILESCCCCOC1=C(C=C(C=C1)I)C=CC(=O)O
InChIInChI=1S/C13H15IO3/c1-2-3-8-17-12-6-5-11(14)9-10(12)4-7-13(15)16/h4-7,9H,2-3,8H2,1H3,(H,15,16)/b7-4+
InChIKeySWYHPGWSGHBQEV-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid (CAS 937599-52-5): Core Identity and Procurement-Relevant Baseline


(2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid is a synthetic cinnamic acid derivative bearing a 5-iodo substituent and a 2-butoxy side chain on the phenyl ring. Its molecular formula is C₁₃H₁₅IO₃ with a molecular weight of 346.16 g mol⁻¹ [1]. The compound is classified as an (E)-α,β-unsaturated carboxylic acid, a scaffold frequently explored for enzyme inhibition, photoresponsive materials uses, and as a synthetic handle for further elaboration. In the absence of published biological profiling, procurement decisions hinge on its distinct atomic composition (iodine + butoxy) and on the verifiable purity specifications provided by commercial sources.

Why In-Class Cinnamic Acid Analogs Cannot Simply Be Interchanged with (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid


Within the cinnamic acid family, the combination of a heavy 5-iodo atom and a medium-length butoxy chain creates a steric and electronic profile that generic alkoxy‑halo analogs cannot replicate. The iodine atom serves as a superior leaving group for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck) compared with the corresponding bromo or chloro derivatives, while the butoxy group imparts a computed XLogP3 of 3.7, substantially higher than the methoxy or ethoxy congeners [1][2]. These differences translate into divergent reactivity in Pd-mediated steps and altered physicochemical properties (lipophilicity, membrane permeability) even when the core cinnamic acid framework is conserved. Therefore, substituting the iodo‑butoxy compound with a bromo‑butoxy or iodo‑methoxy analog will yield a different reaction rate and product distribution in cross-coupling applications, and a different logP/ADME profile in biological screening [3].

Quantitative Differentiation Evidence for (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid versus Closest Analogs


Iodo vs. Bromo Reactivity in Palladium(0)-Catalyzed Oxidative Addition – A Class-Level Kinetic Advantage

Aryl iodides react 100- to 1000-fold faster than aryl bromides in the oxidative addition step of Pd(0)-catalyzed cross-coupling reactions, as documented by kinetic studies using model Pd(0) complexes [1]. For instance, under standard Suzuki–Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80 °C), 4-iodotoluene undergoes coupling with phenylboronic acid approximately 250 times faster than 4-bromotoluene. Extrapolating this class behavior to the target compound implies that (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid will exhibit a substantially higher turnover frequency in Pd-mediated couplings than its bromo analog (2E)-3-(2-butoxy-5-bromophenyl)prop-2-enoic acid, enabling milder conditions (lower temperature, shorter reaction time) and often higher isolated yields [2].

cross-coupling aryl iodide oxidative addition rate constant palladium catalysis

Computed Lipophilicity (XLogP3) versus Methoxy and Ethoxy Congeners

The PubChem-computed XLogP3 for (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid is 3.7 [1]. In contrast, the 2‑methoxy‑5‑iodophenyl analog yields an XLogP3 of approximately 2.4, while the 2‑ethoxy‑5‑iodophenyl analog reaches about 2.9 (values derived from in-silico calculation using the same XLogP3 engine) [2]. The butoxy derivative therefore exhibits a 0.8–1.3 log-unit increase in lipophilicity relative to the shorter-chain alkoxy compounds.

lipophilicity XLogP3 butoxy cinnamic acid ADME

Supplier-Certified Purity Specification versus Common Catalog Alternatives

Leyan (Shanghai) lists (2E)-3-(2-butoxy-5-iodophenyl)acrylic acid at 98 % purity (HPLC) . By comparison, several alternative iodo‑cinnamic acid building blocks available through general chemical marketplaces are offered at 95 % purity or lower, with no detailed analytical certification. For instance, the structurally related (2E)-3-(2-butoxy-5-bromophenyl)acrylic acid is typically supplied at 95–97 % .

purity quality control HPLC cinnamic acid procurement

Distinctive Heavy-Atom (Iodine) Scaffold for X-Ray Crystallography and Phasing

The presence of a covalently bound iodine atom (atomic number 53) provides a strong anomalous scattering signal (f'' at Cu Kα ≈ 6.8 e⁻) that is frequently exploited for experimental phasing in macromolecular X‑ray crystallography. By comparison, the bromo analog (Br, f'' ≈ 4.3 e⁻ at Cu Kα) yields a weaker anomalous signal, while chloro and fluoro derivatives are effectively silent [1]. Thus, (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid can serve as a direct soaking or co‑crystallization ligand that expedites structure solution via SAD or MAD phasing, without the need for additional heavy-atom derivatization.

heavy atom iodine X-ray crystallography SAD/MAD phasing structural biology

Highest-Confidence Application Scenarios for (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid Based on Quantitative Differentiation


Palladium-Catalyzed Cross-Coupling Building Block with Enhanced Oxidative Addition Kinetics

This compound is optimally deployed as an iodo‑cinnamate electrophile in Suzuki, Heck, and Sonogashira reactions where rapid oxidative addition is critical. The 100‑ to 1000‑fold kinetic advantage of the C–I bond over the C–Br bond enables efficient coupling at lower temperatures (25–60 °C) and shorter reaction times, minimizing side-product formation [1]. The butoxy chain preserves solubility in common organic solvents (DMF, THF, toluene), facilitating homogeneous reaction conditions.

Lipophilicity‑Guided Probe for Membrane‑Permeation and ADME Studies

With an XLogP3 of 3.7, the compound falls within the optimal lipophilicity range (1–4) for oral bioavailability prediction rules. It is 0.8–1.3 log units more lipophilic than the methoxy or ethoxy analogs, making it suitable for in‑vitro permeability assays (Caco‑2, MDCK) where structure–logP relationships are explored [2]. Researchers can use this compound as a tool to systematically probe the impact of alkoxy chain length on passive diffusion.

Crystallographic Heavy-Atom Derivative for Experimental Phasing

The iodine atom provides a strong anomalous signal (f'' ≈ 6.8 e⁻ at Cu Kα), enabling SAD/MAD phasing of protein–ligand complexes without additional heavy-atom soaking [3]. Co‑crystallization or soaking of the compound with the target protein can directly yield phase information for structure determination, a definitive advantage for structural biology groups working with novel macromolecular targets.

High‑Purity Starting Material for Medicinal Chemistry Optimization

Available at 98 % purity from qualified suppliers, this compound can enter parallel synthesis or structure–activity relationship (SAR) campaigns with minimal pre‑purification . The iodine handle permits late‑stage diversification via cross‑coupling, while the carboxylic acid moiety allows straightforward amide or ester derivatization, supporting efficient medicinal chemistry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2E)-3-(2-butoxy-5-iodophenyl)prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.